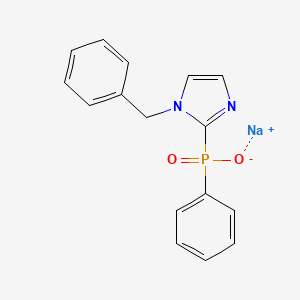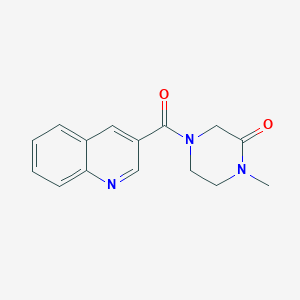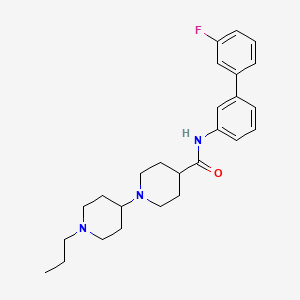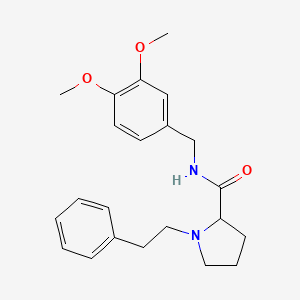
sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate, also known as BZP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of imidazole, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. BZP has been found to have a number of interesting properties, including its ability to act as a potent antioxidant and its potential as a therapeutic agent for a range of diseases.
作用机制
The mechanism of action of sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate is not fully understood, but it is thought to involve its ability to scavenge free radicals and its interactions with cellular signaling pathways. sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate has been shown to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate has been found to have a number of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate has been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin. This may contribute to its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety.
实验室实验的优点和局限性
One advantage of using sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate in lab experiments is its potent antioxidant activity. This property makes it a useful tool for studying the role of oxidative stress in various diseases. Additionally, sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate's anti-inflammatory properties may make it a useful tool for studying the mechanisms of inflammation and developing new anti-inflammatory therapies.
One limitation of using sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate in lab experiments is its potential toxicity. While sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate has been found to be relatively non-toxic in vitro, its effects in vivo are not well understood. Additionally, the synthesis of sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate can be challenging, and may require specialized equipment and expertise.
未来方向
There are a number of potential future directions for research on sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Studies have shown that sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate can protect neurons from oxidative damage and improve cognitive function in animal models of Alzheimer's disease.
Another potential area of research is sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate's interactions with the immune system. Studies have shown that sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate has immunomodulatory effects, and may be useful in the treatment of autoimmune diseases such as multiple sclerosis.
Finally, there is interest in developing new synthetic methods for sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate that are more efficient and scalable. This could make sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate more widely available for use in scientific research and potentially lead to the development of new therapeutic agents based on its structure and properties.
Conclusion
Sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate, or sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its antioxidant and anti-inflammatory properties make it a useful tool for studying the role of oxidative stress and inflammation in various diseases, and its potential as a therapeutic agent for a range of conditions is an area of ongoing research. While there are limitations to its use in lab experiments, the potential future directions for research on sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate are promising and may lead to the development of new treatments for a range of diseases.
合成方法
The synthesis of sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate can be achieved through a number of different methods. One common approach involves the reaction of benzyl chloride with imidazole in the presence of sodium hydroxide. This reaction results in the formation of benzyl imidazole, which can then be reacted with phenylphosphinic acid to produce sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate.
科学研究应用
Sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate has been extensively studied for its potential applications in scientific research. One area of interest is its ability to act as an antioxidant. Studies have shown that sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate can scavenge free radicals and protect cells from oxidative damage. This property makes it a potentially useful tool for studying the role of oxidative stress in various diseases, such as cancer and neurodegenerative disorders.
Another area of research interest is sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate's potential as a therapeutic agent. Studies have shown that sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate has anti-inflammatory properties, and may be useful in the treatment of conditions such as arthritis and asthma. Additionally, sodium (1-benzyl-1H-imidazol-2-yl)phenylphosphinate has been found to have antitumor activity, and may be a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
sodium;(1-benzylimidazol-2-yl)-phenylphosphinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2O2P.Na/c19-21(20,15-9-5-2-6-10-15)16-17-11-12-18(16)13-14-7-3-1-4-8-14;/h1-12H,13H2,(H,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZMQJSTTQPLFP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2P(=O)(C3=CC=CC=C3)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2NaO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4980366.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B4980370.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(tetrahydro-2H-pyran-4-yl)amine](/img/structure/B4980378.png)

![3-(4-fluorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980389.png)


![ethyl 4-{[(1-benzyl-3-oxo-2-piperazinyl)acetyl]amino}-1-piperidinecarboxylate](/img/structure/B4980396.png)
![1-(4-bromophenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione](/img/structure/B4980409.png)

![N-1,3-benzothiazol-2-yl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4980420.png)
![N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4980425.png)
![N,3,6,7-tetramethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4980437.png)